1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of atoms, which includes a methanesulfonylmethyl group and an oxabicyclo[2.1.1]hexane core. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic core. This reaction can be initiated using photochemical methods, such as exposure to ultraviolet light, to promote the cycloaddition of suitable precursors .
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to ensure consistent exposure to ultraviolet light and precise control of reaction conditions. Additionally, the use of safer and more efficient reagents is preferred to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonylmethyl group, leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions
Major Products: The major products formed from these reactions include sulfone derivatives, alcohols, aldehydes, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The methanesulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the bicyclic structure can provide conformational rigidity, enhancing the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share the same bicyclic core but differ in their substituents, leading to variations in their chemical properties and applications.
Bicyclo[1.1.1]pentane derivatives: These compounds have a similar strained bicyclic structure but with a different ring size, affecting their reactivity and stability
Uniqueness: 1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to the presence of the methanesulfonylmethyl group and the oxabicyclo[2.1.1]hexane core. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H12O5S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
1-(methylsulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C8H12O5S/c1-14(11,12)5-8-2-7(3-8,4-13-8)6(9)10/h2-5H2,1H3,(H,9,10) |
InChI Key |
YXUHCSDJAMGEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC12CC(C1)(CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.